molecular formula C18H13F3N2O B12911174 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one CAS No. 651316-08-4

5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one

Cat. No.: B12911174
CAS No.: 651316-08-4
M. Wt: 330.3 g/mol
InChI Key: WWKURJHDGHRWOI-UHFFFAOYSA-N
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Description

5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the pyrimidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tolyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the pyrimidinone ring or the aromatic substituents, potentially leading to the formation of dihydropyrimidinones or reduced aromatic rings.

    Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, where it could be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrimidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidinones can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance binding affinity and selectivity for certain targets, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-6-(p-tolyl)pyrimidin-4(1H)-one: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    5-Phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one: Lacks the p-tolyl group, potentially affecting its interaction with biological targets.

Uniqueness

The presence of both the p-tolyl and trifluoromethyl groups in 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one makes it unique, potentially offering a combination of enhanced biological activity and metabolic stability.

Biological Activity

5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrimidines known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with trifluoromethyl substitutions often enhance antibacterial activity against various pathogens.

  • Case Study Findings : A study highlighted that derivatives similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
CompoundMIC (µg/mL)Target Pathogen
5-Phenyl-6-(p-tolyl)-2-(CF3)pyrimidin-4(1H)-one3.12 - 12.5S. aureus, E. coli
Control (Ciprofloxacin)2S. aureus, E. coli

Anticancer Activity

Pyrimidine derivatives are also recognized for their anticancer properties. The presence of specific substituents can significantly influence the efficacy of these compounds against various cancer cell lines.

  • Research Findings : In vitro studies have shown that certain pyrimidine derivatives exhibit cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity . The trifluoromethyl group has been associated with increased lipophilicity, enhancing cellular uptake and bioactivity.
Cell LineIC50 (µM)Compound
HeLa105-Phenyl-6-(p-tolyl)-2-(CF3)pyrimidin-4(1H)-one
MCF7155-Phenyl-6-(p-tolyl)-2-(CF3)pyrimidin-4(1H)-one

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been documented in various studies, suggesting mechanisms involving the inhibition of pro-inflammatory cytokines.

  • Experimental Data : A recent study demonstrated that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is heavily influenced by their structural components. The following table summarizes key findings related to the SAR of related compounds:

SubstituentEffect on Activity
TrifluoromethylIncreases lipophilicity and bioactivity
Phenyl GroupEnhances antimicrobial action
p-Tolyl GroupContributes to anticancer activity

Properties

CAS No.

651316-08-4

Molecular Formula

C18H13F3N2O

Molecular Weight

330.3 g/mol

IUPAC Name

4-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C18H13F3N2O/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(24)23-17(22-15)18(19,20)21/h2-10H,1H3,(H,22,23,24)

InChI Key

WWKURJHDGHRWOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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